

Comparative study of Carthamone extraction efficiency with different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carthamone**
Cat. No.: **B1231511**

[Get Quote](#)

A Comparative Analysis of Solvent Efficiency in Carthamone Extraction

This guide provides a comparative study on the extraction efficiency of **carthamone** from safflower (*Carthamus tinctorius*) florets using various solvents. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on solvent selection for optimal yield and purity of **carthamone**.

Introduction to Carthamone Extraction

Carthamone, the primary red pigment in safflower, is traditionally extracted after the removal of water-soluble yellow pigments. The process typically involves an alkaline extraction followed by acidification to precipitate the carthamin.^[1] The choice of solvent is a critical parameter that significantly influences the extraction efficiency, yield, and purity of the final product.^[2] This guide compares the effectiveness of different solvents based on experimental findings.

Data on Extraction Efficiency

The selection of an appropriate solvent system is paramount for maximizing the yield of **carthamone**. Experimental data indicates that alkaline solutions are generally more effective than organic solvents for this purpose.

Solvent System	Relative Extraction		Source(s)
	Efficiency for Carthamone	Key Observations	
Degassed Sodium Carbonate (Na ₂ CO ₃)	High	Significantly more effective than the standard (non-degassed) Na ₂ CO ₃ solution.[3]	[3]
Sodium Carbonate (Na ₂ CO ₃)	Moderate-High	A commonly used and effective alkaline solvent for carthamine extraction.[4]	[4]
Methanol (MeOH)	Moderate	More effective than some other organic solvents but less efficient than degassed sodium bicarbonate.[3]	[3]
Potassium Nitrate (KNO ₃)	Low	Not considered practical for red pigment preparation due to low yield.[3]	[3]
Ethanol/Hexane	Low	Ineffective for carthamine extraction, though it is effective for extracting yellow safflower pigments.[3]	[3]
Sodium Hydroxide (NaOH)	Low	Despite having a similar pH to 0.5% Na ₂ CO ₃ , it proved to be not as effective.[3]	[3]
70% Ethanol	Not specified for Carthamone	Effective for extracting general phytochemicals like	[5]

		flavonoids from safflower.[5]
Water	Not specified for Carthamone	Primarily used to wash away yellow pigments before red pigment extraction.[1],[6] [6]

Experimental Protocols

Below are detailed methodologies for the extraction and purification of **carthamone** from safflower florets, synthesized from established research protocols.

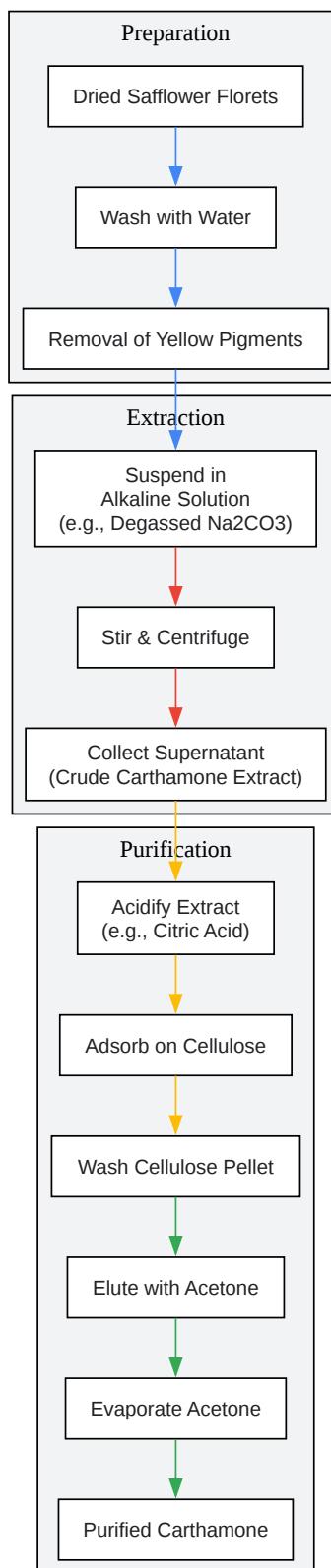
Protocol 1: Alkaline Extraction Method

This is the most common method for isolating carthamin (**carthamone**).

- Preparation of Safflower Petals:
 - Dried safflower petals are used as the starting material.
 - A preliminary wash with water is performed to remove the water-soluble yellow pigments. This step is repeated until the water runs clear.[1][6]
- Extraction:
 - The washed petals are suspended in an alkaline solution, such as 0.5% sodium carbonate (Na₂CO₃).[4] For higher yields, a degassed Na₂CO₃ solution is recommended.[3]
 - The mixture is stirred at room temperature for approximately 30 minutes.[4]
 - The mixture is then centrifuged to remove the solid petal debris, and the supernatant containing the dissolved red pigment is collected.[4]
- Precipitation and Purification:

- The alkaline extract is acidified by adding an acid like citric acid or acetic acid to adjust the pH.[1] This causes the red pigment, carthamin, to precipitate.
- For further purification, the acidified extract is treated with a cellulose powder adsorbent. The mixture is stirred and then centrifuged.[4]
- The supernatant is discarded, and the cellulose pellet, now colored red, is washed repeatedly with distilled water until the supernatant is colorless.[4]
- The purified carthamin is then recovered from the cellulose by washing with acetone. The acetone is subsequently evaporated to yield the purified pigment.[4]

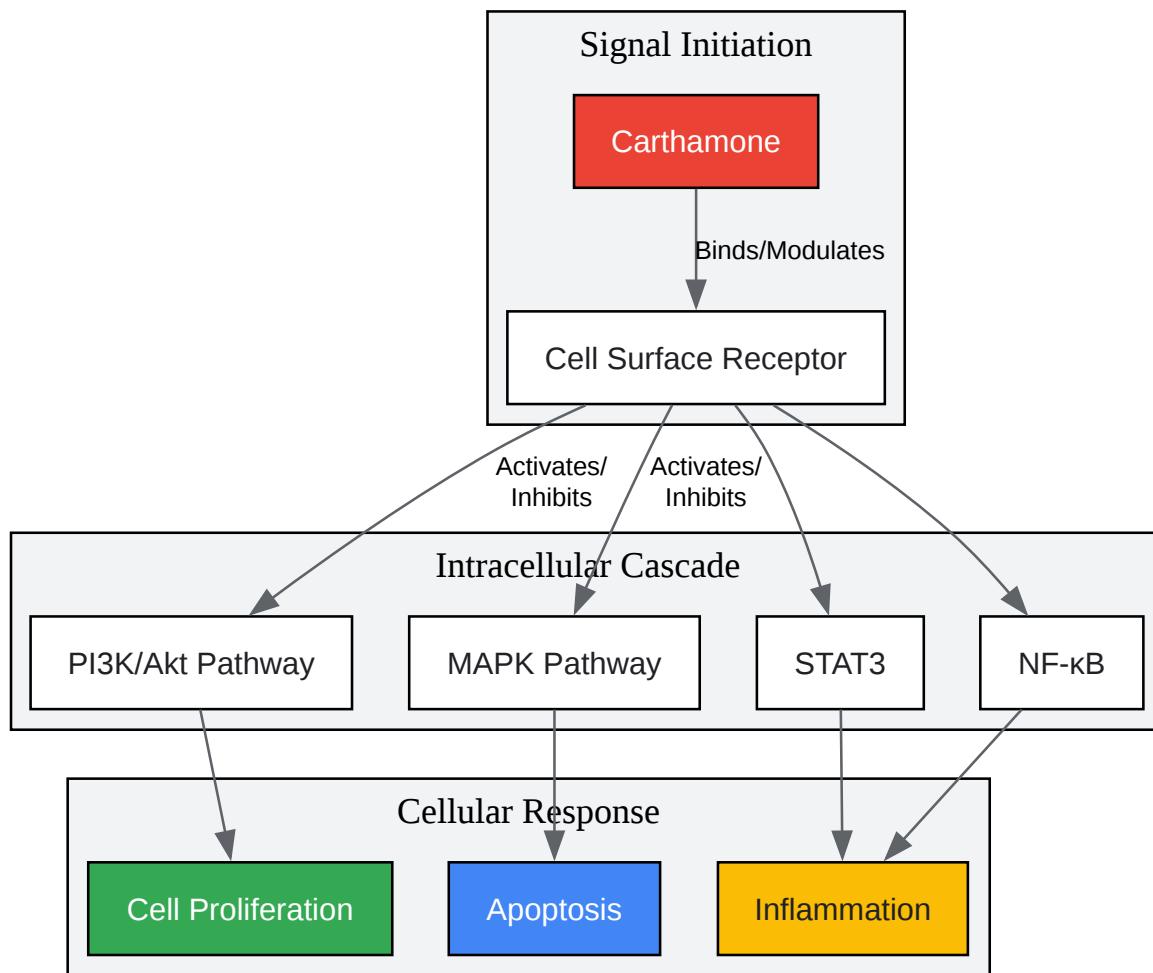
Protocol 2: Pre-treatment for Enhanced Yield


Research has shown that pre-treating the petals can increase the final yield of carthamine.

- Oxidant Pre-treatment:
 - Before the washing step, treat the safflower petals with a solution of hydrogen peroxide (H₂O₂).[3]
 - This pre-treatment has been shown to be effective in increasing the subsequent yield of carthamine.[3]
- Extraction with Degassed Solvents:
 - Following the pre-treatment and washing, proceed with the alkaline extraction method described above, but use a degassed alkaline solvent for optimal results.[3]

Visualized Workflows and Pathways

Experimental Workflow for **Carthamone** Extraction


The following diagram illustrates the general experimental procedure for extracting and purifying **carthamone** from safflower florets.

[Click to download full resolution via product page](#)

A generalized workflow for the extraction and purification of **carthamone**.

Hypothetical Signaling Pathway Modulation by **Carthamone**

While specific signaling pathways for **carthamone** are not extensively detailed in the provided literature, natural chalcones are known to modulate various cellular pathways. The diagram below represents a generalized signaling cascade that could potentially be influenced by a bioactive compound like **carthamone**, based on pathways affected by similar molecules.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

A hypothetical model of signaling pathways potentially modulated by **carthamone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cameo.mfa.org [cameo.mfa.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of extraction yield of carthamine and safflower yellow pigments from safflower (Carthamus tinctorius L.) under different treatments and solvent systems | Semantic Scholar [semanticscholar.org]
- 4. biotech-asia.org [biotech-asia.org]
- 5. The Effect of Various Extraction Methods and Solvents on the Phytochemical Contents and Antioxidant Capacities of Safflower Florets (Carthamus Tinctorius L.) from South Sulawesi | Trends in Sciences [tis.wu.ac.th]
- 6. Safflower — Natural Dyes [naturaldyes.ca]
- 7. Cardamonin: A new player to fight cancer via multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative study of Carthamone extraction efficiency with different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231511#comparative-study-of-carthamone-extraction-efficiency-with-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com